REACTION_CXSMILES
|
O.NN.C[O:5][C:6](=[O:15])[C:7]([C:9]1[S:10][CH:11]=[CH:12][C:13]=1[CH3:14])=O.[OH-].[K+].Cl>C(O)COCCO.O>[CH3:14][C:13]1[CH:12]=[CH:11][S:10][C:9]=1[CH2:7][C:6]([OH:15])=[O:5] |f:0.1,3.4|
|
Name
|
|
Quantity
|
112.5 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
90 g
|
Type
|
reactant
|
Smiles
|
COC(C(=O)C=1SC=CC1C)=O
|
Name
|
|
Quantity
|
260 mL
|
Type
|
solvent
|
Smiles
|
C(COCCO)O
|
Name
|
|
Quantity
|
82 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
3040 °C
|
Type
|
CUSTOM
|
Details
|
stirred at this temperature for a total of 5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
increase to 70-80° C. with simultaneous evolution of nitrogen
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then slowly heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered off
|
Type
|
CUSTOM
|
Details
|
the solvent was removed
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(SC=C1)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 50 g | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 65.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |